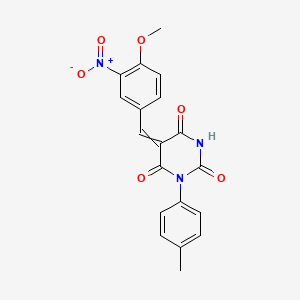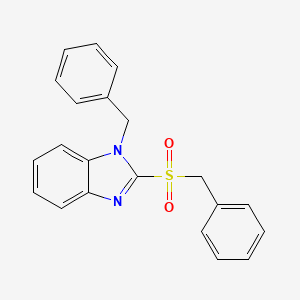
1-benzyl-N-(2-methoxybenzyl)-2-methyl-1H-benzimidazol-5-amine
Overview
Description
1-benzyl-N-(2-methoxybenzyl)-2-methyl-1H-benzimidazol-5-amine is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2-methoxybenzyl)-2-methyl-1H-benzimidazol-5-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and tyrosine kinase. It may also act by inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
1-benzyl-N-(2-methoxybenzyl)-2-methyl-1H-benzimidazol-5-amine has been found to exhibit cytotoxic effects on cancer cells. It has also been shown to inhibit the growth of fungi and bacteria. In addition, it has been found to exhibit anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-N-(2-methoxybenzyl)-2-methyl-1H-benzimidazol-5-amine in lab experiments include its potential as a broad-spectrum anticancer, antifungal, and antibacterial agent. It also exhibits anti-inflammatory and analgesic effects. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
For research on 1-benzyl-N-(2-methoxybenzyl)-2-methyl-1H-benzimidazol-5-amine include investigating its potential as a therapeutic agent for various diseases such as cancer, fungal infections, and bacterial infections. Further studies are also needed to understand its mechanism of action and to optimize its pharmacological properties. The development of more efficient synthesis methods and the exploration of its analogs may also be potential future directions.
Scientific Research Applications
1-benzyl-N-(2-methoxybenzyl)-2-methyl-1H-benzimidazol-5-amine has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
1-benzyl-N-[(2-methoxyphenyl)methyl]-2-methylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-17-25-21-14-20(24-15-19-10-6-7-11-23(19)27-2)12-13-22(21)26(17)16-18-8-4-3-5-9-18/h3-14,24H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLTYJJBRFWXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2-methoxybenzyl)-2-methyl-1H-benzimidazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-azepanylcarbonyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3571369.png)
![5-(4-nitrophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571380.png)
![ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3571386.png)
![5-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571394.png)




![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B3571426.png)


![methyl 4-{[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B3571443.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide](/img/structure/B3571452.png)
